molecular formula C5H3F3N2O B1315602 5-(Trifluoromethyl)pyrimidin-2-ol CAS No. 83767-80-0

5-(Trifluoromethyl)pyrimidin-2-ol

Cat. No.: B1315602
CAS No.: 83767-80-0
M. Wt: 164.09 g/mol
InChI Key: KUAWDIFZEBBSPW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrimidin-2-ol: is a heterocyclic compound with the molecular formula C5H3F3N2O. . This compound has garnered attention in various fields of scientific research due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)pyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in pyrimidine metabolism, potentially inhibiting or modulating their activity. These interactions can affect the synthesis and degradation of nucleotides, impacting cellular processes such as DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . These effects can lead to changes in cell function, including altered cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis by binding to their active sites. This inhibition can lead to a decrease in nucleotide levels, affecting DNA and RNA synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including altered cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidines . These interactions can affect the overall metabolic flux and levels of metabolites, influencing cellular processes such as DNA and RNA synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation within cells, influencing its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. It may be directed to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be localized to the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol typically involves multi-component reactions and cyclization processes. One common method is the one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. This method avoids the inherent selectivity challenges of direct pyrimidine trifluoromethylation and exhibits tolerance to various functional groups, yielding high product purity .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The practicality of these methods is highlighted by their ability to be scaled up for large-scale production, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)pyrimidin-2-ol is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a candidate for antitumor drug development. Studies have demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its trifluoromethyl group enhances the stability and bioactivity of the resulting products .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyrimidin-5-ol
  • 5-(Trifluoromethyl)pyrimidin-4-amine
  • 5-(Trifluoromethyl)pyrimidin-2-thiol

Comparison: Compared to similar compounds, 5-(Trifluoromethyl)pyrimidin-2-ol exhibits unique reactivity due to the presence of the hydroxyl group at the 2-position.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAWDIFZEBBSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536600
Record name 5-(Trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83767-80-0
Record name 5-(Trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Ethylsulfonyl-5-trifluoromethylpyrimidine (4.7 mmol) was added to 1M NaOH, the mixture stirred at 5° C. for 10 min, then at room temperature for 10 min and finally the pH was adjusted to 2 with HCl. After filtration the filtrate was evaporated, the residue dried and extracted with benzene, the benzene solution evaporated, the residue extracted with boiling ethyl acetate, (3×40 ml), and the ethyl acetate solution evaporated to yield the product; yield 0.50 g (67%). For final purification the product was sublimed at 110°-120° C./0,01 mmHg; m.p. 154° C., 1H NMR (DMSO-d6): δ 8.50 (H-4, H-6), MS [70 eV; m/z (% rel. int.)] 164 (99, M), 145 (21), 136 (100), 117 (25), 116 (16), 109 (11), 90 (28), 89 (40), 75 (35). IR (KBr): 1690 cm-1 (CO).
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2-Ethylsulfonyl-5-trifluoromethylpyrimidine
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Synthesis routes and methods II

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